molecular formula C11H16N2O3S B404985 N-[4-(propylsulfamoyl)phenyl]acetamide CAS No. 349398-29-4

N-[4-(propylsulfamoyl)phenyl]acetamide

Cat. No.: B404985
CAS No.: 349398-29-4
M. Wt: 256.32g/mol
InChI Key: BDSGAJPGMFKPCZ-UHFFFAOYSA-N
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Description

N-[4-(propylsulfamoyl)phenyl]acetamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminobenzenesulfonamide with propylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-[4-(propylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinamides .

Scientific Research Applications

N-[4-(propylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(propylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division. This inhibition leads to the disruption of cellular processes, making it effective against rapidly dividing cells, such as cancer cells . The compound may also interact with other enzymes and proteins, contributing to its broad spectrum of biological activities .

Comparison with Similar Compounds

Comparison: N-[4-(propylsulfamoyl)phenyl]acetamide is unique due to its specific propylamino group, which may confer distinct biological activities compared to other sulfonamide derivatives. Its ability to inhibit DHFR and its potential anticancer properties make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-(propylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-3-8-12-17(15,16)11-6-4-10(5-7-11)13-9(2)14/h4-7,12H,3,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSGAJPGMFKPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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